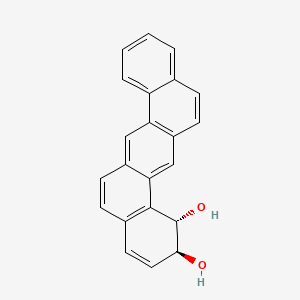

trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene

Description

In Vitro Hepatic Microsomal Conversion Mechanisms

The hepatic microsomal fraction, particularly cytochrome P450 (CYP) enzymes, plays a central role in the oxidative metabolism of trans-1,2-dihydrodiol. Studies using liver microsomes from phenobarbital-treated rats demonstrate that trans-1,2-dihydrodiol undergoes rapid oxidation, with metabolic rates reaching 0.5 nmol per nmole of cytochrome P450 per minute. Prior induction with 3-methylcholanthrene, a potent CYP1A1/1A2 inducer, increases this rate fourfold, highlighting the enzyme’s critical role in regioselective oxidation.

Microsomal epoxide hydrolase (mEH) further modulates this process by hydrating reactive epoxide intermediates into dihydrodiols. For example, the metabolism of DBA by Aroclor 1254-induced rat liver microsomes produces trans-1,2-, -3,4-, and -5,6-dihydrodiols, with the trans-1,2-dihydrodiol constituting 4.9% of total metabolites. The regioselectivity of mEH favors hydration at the K-region (5,6-position) and M-region (3,4-position) epoxides, though the bay-region (1,2-position) dihydrodiol remains a dominant precursor for further activation.

A comparative analysis of microsomal metabolism rates reveals distinct preferences among PAHs. While benzo[a]pyrene (BaP) and DBA exhibit similar M-region dihydrodiol formation (11–16% of total metabolites), picene—a structurally analogous PAH—shows reduced polar metabolite production, suggesting substrate-specific differences in enzymatic affinity.

Formation of Vicinal Dihydrodiol Epoxide Derivatives

The metabolic conversion of trans-1,2-dihydrodiol to vicinal dihydrodiol epoxides represents a critical step in its carcinogenic activation. Hepatic microsomes from 3-methylcholanthrene-treated rats catalyze the oxidation of trans-1,2-dihydrodiol predominantly at the adjacent 3,4-double bond, yielding two stereoisomeric diol epoxides: 1,2-diol-3,4-epoxide-1 (benzylic 1-hydroxyl group cis to the epoxide oxygen) and 1,2-diol-3,4-epoxide-2 (trans configuration). These derivatives account for 68–85% of total metabolites in control and phenobarbital-treated systems.

The structural elucidation of these epoxides, achieved via reversed-phase high-performance liquid chromatography (HPLC) and ultraviolet-visible spectrophotometry, confirms their identity as bay-region diol epoxides. Mass spectral analysis further corroborates their molecular formulas (e.g., C₂₂H₁₆O₃ for dibenz(a,h)anthracene-3,4-diol 1,2-oxide). The reactivity of these epoxides stems from their ability to form covalent adducts with DNA, particularly at guanine residues, which initiates mutagenic events.

Table 1: Metabolic Conversion of trans-1,2-Dihydrodiol to Diol Epoxides

| Metabolic Condition | Diol Epoxide-1 (%) | Diol Epoxide-2 (%) | Total Diol Epoxides (%) |

|---|---|---|---|

| Control Microsomes | 35 | 33 | 68 |

| Phenobarbital-Induced | 42 | 43 | 85 |

| 3-Methylcholanthrene-Induced | 38 | 47 | 85 |

Stereochemical Influences on Metabolic Intermediate Reactivity

The stereochemical configuration of trans-1,2-dihydrodiol and its epoxide derivatives profoundly impacts their biological activity. Enantioselective metabolism by CYP isoforms preferentially generates R,R-enantiomers of trans-1,2-dihydrodiol (85–98% enantiomeric excess). This stereoselectivity arises from the axial orientation of the hydroxyl groups in the dihydrodiol, which directs subsequent epoxidation toward specific double bonds.

Mutagenicity assays using Salmonella typhimurium TA100 reveal stark differences between enantiomers. The S,S-enantiomers of trans-1,2- and trans-5,6-dihydrodiols produce more potent mutagens than their R,R-counterparts, whereas the R,R-enantiomer of trans-3,4-dihydrodiol exhibits higher mutagenicity. This dichotomy underscores the role of stereochemistry in determining metabolic intermediate reactivity.

The quasi-diaxial conformation of trans-1,2-dihydrodiol’s hydroxyl groups further influences metabolic outcomes. Unlike benzo[a]pyrene trans-9,10-dihydrodiol—where bay-region epoxidation is suppressed—the diaxial hydroxyls of trans-1,2-dihydrodiol do not hinder vicinal epoxidation, enabling robust diol epoxide formation. This contrasts with earlier hypotheses that quasi-axial hydroxyls universally divert metabolism away from adjacent double bonds.

Properties

CAS No. |

79301-84-1 |

|---|---|

Molecular Formula |

C22H16O2 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

(1S,2S)-1,2-dihydronaphtho[1,2-b]phenanthrene-1,2-diol |

InChI |

InChI=1S/C22H16O2/c23-20-10-9-14-6-8-16-11-18-15(12-19(16)21(14)22(20)24)7-5-13-3-1-2-4-17(13)18/h1-12,20,22-24H/t20-,22+/m0/s1 |

InChI Key |

YNRNDZFOPXEGFK-RBBKRZOGSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)[C@@H]([C@H](C=C5)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C(C(C=C5)O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene

Overview

The preparation of this compound typically involves the stereoselective dihydroxylation of dibenz(a,h)anthracene or its epoxide intermediates. The compound is often synthesized as a trans-diol metabolite analog for use in biochemical assays and mechanistic studies of PAH metabolism.

Common Synthetic Routes

Enzymatic Oxidation Using Cytochrome P450 Systems

- Method : Incubation of dibenz(a,h)anthracene with liver microsomal enzymes, particularly from 3-methylcholanthrene-pretreated rats, results in enzymatic oxidation forming the trans-1,2-dihydrodiol metabolite.

- Mechanism : Cytochrome P450 enzymes catalyze the formation of an arene oxide intermediate which is then hydrolyzed by epoxide hydrolase to yield the trans-dihydrodiol.

- Advantages : High regio- and stereoselectivity, biologically relevant metabolite formation.

- Limitations : Requires biological material, complex reaction conditions, and purification steps.

Chemical Dihydroxylation Using Osmium Tetroxide (OsO4)

- Method : Direct chemical dihydroxylation of dibenz(a,h)anthracene using osmium tetroxide in the presence of a co-oxidant (e.g., N-methylmorpholine N-oxide) to yield the trans-1,2-dihydrodiol.

- Mechanism : Osmium tetroxide adds syn across the double bond, but subsequent rearrangements or conditions can favor the trans isomer.

- Advantages : Controlled laboratory synthesis without biological systems.

- Limitations : Toxic reagents, potential for side reactions, and need for careful stereochemical control.

Epoxide Hydrolysis

- Method : Synthesis of dibenz(a,h)anthracene-1,2-epoxide followed by hydrolysis under mild acidic or enzymatic conditions to yield the trans-diol.

- Mechanism : Epoxide ring opening occurs with anti stereochemistry, leading to the trans-dihydrodiol.

- Advantages : Allows isolation of epoxide intermediate, useful for mechanistic studies.

- Limitations : Requires synthesis of epoxide precursor, control of hydrolysis conditions.

Analytical Data and Research Findings on Preparation

Physical and Chemical Data

| Property | Value |

|---|---|

| Molecular Formula | C22H16O2 |

| Molecular Weight | 312.4 g/mol |

| CAS Number | 105453-62-1 |

| IUPAC Name | (1S,2S)-1,2-dihydronaphtho[1,2-b]phenanthrene-1,2-diol |

| Standard InChI | InChI=1S/C22H16O2/c23-20-10-9-14-6-8-16-11-18-15(12-19(16)21(14)22(20)24)7-5-13-3-1-2-4-17(13)18/h1-12,20,22-24H/t20-,22+/m0/s1 |

| Standard InChIKey | YNRNDZFOPXEGFK-RBBKRZOGSA-N |

Metabolic Conversion Studies

- Studies using liver microsomes from 3-methylcholanthrene-pretreated rats demonstrated that the trans-1,2-dihydrodiol is a major metabolite formed from dibenz(a,h)anthracene, with hydroxyl groups predominantly in quasi-axial conformations.

- The dihydrodiol undergoes further metabolism to 1,2,3,4-tetrahydrotetrols, indicating the metabolic pathway's complexity and the biological relevance of the trans-dihydrodiol intermediate.

- Analytical techniques such as reversed-phase high-performance liquid chromatography (HPLC), ultraviolet-visible absorption spectroscopy, and mass spectrometry were employed to isolate and characterize these metabolites.

Biological and Chemical Significance

- The trans-1,2-dihydrodiol is a key intermediate in the metabolic activation of dibenz(a,h)anthracene to reactive epoxides that can bind DNA, leading to carcinogenesis.

- The stereochemistry of the dihydrodiol influences its biological activity and the regioselectivity of further metabolism.

- Research highlights the importance of the K-region epoxides and cis-dihydrodiols in malignant transformation, with the trans-dihydrodiol being a critical precursor.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can convert it back to its parent hydrocarbon.

Substitution: The hydroxyl groups can participate in substitution reactions.

Common Reagents and Conditions:

Oxidation: Liver microsomes and cytochrome P-450 enzymes are commonly used to catalyze oxidation reactions.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions include various dihydrodiol epoxides and tetrahydrotetrols .

Scientific Research Applications

Environmental Research

Detection and Analysis of PAHs

trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene is significant in environmental chemistry for its role as a marker for PAH pollution. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been employed to detect and quantify PAHs in environmental samples, including air and sediment. These methods are essential for assessing the impact of PAHs on ecosystems and human health .

| Method | Application | Reference |

|---|---|---|

| GC-MS | Detection of PAHs in atmospheric particulate matter | Delhomme & Millet (2008) |

| Liquid chromatography-tandem mass spectrometry | Simultaneous determination of azaarenes | Lintelmann et al. (2010) |

Cancer Research

Carcinogenic Studies

Research has indicated that this compound may exhibit carcinogenic properties similar to other dibenz[a,h]anthracenes. Studies involving animal models have shown that exposure to this compound can lead to tumor development, particularly skin papillomas and lung tumors . These findings underscore the importance of understanding the mechanisms by which this compound contributes to carcinogenesis.

| Study Type | Findings | Reference |

|---|---|---|

| Skin application | Induced skin papillomas in mice | Lacassagne et al. (1956) |

| Intraperitoneal injection | Lung tumors observed in newborn mice | Chang et al. (1984) |

Synthesis of Derivatives

Precursor for Novel Compounds

this compound serves as a precursor for synthesizing various anthracene derivatives which have potential applications in organic electronics and fluorescence-based technologies. Research has highlighted the synthesis of anthracene derivatives with enhanced photophysical properties suitable for applications in cellular imaging and as fluorescent emitters .

Case Study 1: Environmental Impact Assessment

A study conducted on the levels of this compound in urban environments demonstrated a correlation between industrial activities and increased concentrations of PAHs in local waterways. This research utilized advanced analytical methods to assess contamination levels and evaluate potential health risks associated with exposure.

Case Study 2: Cancer Mechanism Exploration

In a laboratory setting, researchers investigated the molecular mechanisms by which this compound induces mutagenesis in human cell lines. The study focused on how this compound interacts with DNA and the subsequent cellular responses that lead to oncogenesis.

Mechanism of Action

The mechanism of action of trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene involves its metabolic conversion to reactive intermediates. These intermediates can bind to DNA, leading to mutations and potentially cancer. The primary molecular targets are DNA and various enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Metabolic Pathways and Enzymatic Selectivity

Table 1: Key Metabolic and Enzymatic Differences

Carcinogenic and Mutagenic Activity

- trans-1,2-DHDDBA: Exhibits significant mutagenicity in Salmonella typhimurium TA100 assays, with enantiomer-specific activity.

- Benz[a]anthracene 3,4-dihydrodiol: Exceptionally carcinogenic in newborn mice (24% malignant lymphoma incidence), 35-fold more potent than the parent hydrocarbon.

- Anthracene 1,2-dihydrodiol: Lacks carcinogenicity; primarily detoxified via conjugation.

- Chrysene 3,4-dihydrodiol: Moderate carcinogen; bay-region epoxides bind DNA but less effectively than benzo[a]pyrene derivatives.

Stereochemical and Conformational Influences

- trans-1,2-DHDDBA: Pseudo-diaxial hydroxyl groups direct metabolism toward vicinal epoxidation, producing 1,2-diol-3,4-epoxides. Enantiomeric ratio (diol epoxide-1:diol epoxide-2) shifts from 3:1 (phenobarbital-induced enzymes) to 1:2 (3-methylcholanthrene-induced P450c).

- Benz[a]anthracene 3,4-dihydrodiol: Bay-region diol epoxides exhibit stereospecific binding to DNA adenine residues, explaining high carcinogenicity.

- Chrysene 3,4-dihydrodiol : (–)-[3R,4R] enantiomer dominates (≥80% purity) due to P450c stereoselectivity.

Environmental and Toxicological Impact

- trans-1,2-DHDDBA : Found in coal tar and fossil deposits; associated with tumor initiation in animal models.

- Dibenz(a,c)anthracene dihydrodiols : Synthesized for mutagenicity studies; trans-1,2 and trans-3,4 isomers show distinct metabolic fates.

- Anthracene derivatives : Lower ecotoxicity due to rapid biodegradation by microbial dehydrogenases (e.g., 1,2-dihydro-1,2-dihydroxyanthracene dehydrogenase).

Biological Activity

trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene is a polycyclic aromatic hydrocarbon (PAH) known for its biological activity, particularly its role in carcinogenesis. This compound is a metabolite of dibenz(a,h)anthracene (DBA), which has been extensively studied due to its mutagenic and carcinogenic properties. Understanding the biological activity of trans-1,2-dihydrodiol is crucial for assessing its impact on human health and environmental safety.

Metabolic Conversion

The metabolic pathways of this compound have been investigated in various studies. It has been shown that this compound is predominantly metabolized by liver microsomes to form vicinal dihydrodiol epoxides, which are critical intermediates in the activation of DBA's carcinogenic potential. The metabolic conversion involves hydroxylation at the axial positions of the aromatic rings, leading to the formation of more reactive metabolites .

Carcinogenic Mechanisms

Dibenz(a,h)anthracene and its metabolites, including trans-1,2-dihydrodiol, exhibit significant carcinogenic activity. Studies indicate that exposure to DBA can lead to tumor formation in various animal models. For instance:

- Skin Tumors : Subcutaneous injections of DBA in mice resulted in a dose-dependent increase in fibrosarcoma development .

- DNA Damage : DBA has been shown to induce DNA damage and mutations in bacterial assays, indicating its potential as a mutagen .

The mechanism behind this activity involves the formation of DNA adducts and oxidative stress induced by reactive metabolites. The bay-region structure of dibenz[a,h]anthracene facilitates the formation of diol epoxides that can interact with cellular macromolecules, leading to mutagenicity .

Case Studies

Several case studies highlight the biological effects of trans-1,2-dihydrodiol:

- In Vitro Studies : Trans-1,2-dihydrodiol was tested on Syrian hamster embryo cells and human foreskin epithelial cells. Results showed significant transformation at concentrations above 10 µg/mL .

- In Vivo Studies : In C3H mice, a single subcutaneous injection of DBA led to a 76% incidence of sarcomas over time . The latency period for tumor development varied significantly depending on the dose and strain used.

Summary of Findings

| Study Type | Organism/Model | Result |

|---|---|---|

| In Vitro | Syrian hamster embryo cells | Transformation at >10 µg/mL |

| In Vivo | C3H mice | 76% sarcoma incidence with DBA injection |

| Metabolic Study | Rat liver microsomes | Formation of reactive dihydrodiol epoxides |

| DNA Damage Assay | Bacterial strains | Positive for mutagenicity |

Q & A

Q. What are the primary laboratory methods for synthesizing and isolating trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene?

The compound is synthesized via metabolic conversion using liver microsomes from 3-methylcholanthrene-pretreated rats. After incubation, the metabolites are isolated using reversed-phase high-performance liquid chromatography (HPLC). Identification involves ultraviolet-visible (UV-Vis) absorption and mass spectral analyses to confirm structural integrity . For environmental studies, fungal oxidation by Pleurotus ostreatus produces dihydrodiols, which are extracted using organic solvents and characterized via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) .

Q. What analytical techniques are recommended for characterizing this compound and its metabolites?

Key methods include:

- Reversed-phase HPLC for separation of dihydrodiols and tetrols .

- UV-Vis spectroscopy to confirm aromatic conjugation patterns (e.g., absorbance peaks at 254–290 nm for dihydrodiols) .

- Mass spectrometry (MS) for molecular weight determination and fragmentation patterns .

- NMR spectroscopy (¹H and ¹³C) to resolve stereochemistry, particularly quasi-axial hydroxyl conformations .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to prevent skin contact and inhalation .

- Exposure Monitoring: Adhere to OSHA’s Access to Employee Exposure and Medical Records Standard (29 CFR 1910.1020) for workplace safety .

- Waste Disposal: Classify waste under RCRA U094 (EPA Hazardous Waste Number) and report spills exceeding 1 lb (0.454 kg) .

Advanced Research Questions

Q. How do stereochemical conformations of hydroxyl groups influence metabolic pathways?

The quasi-axial conformation of hydroxyl groups in trans-1,2-dihydrodiol directs cytochrome P-450-mediated oxidation toward vicinal dihydrodiol epoxides, a critical step in carcinogen activation. This stereochemistry favors the formation of 1,2,3,4-tetrahydrotetrols as major metabolites in mammalian systems . In contrast, microbial systems (e.g., Beijerinckia spp.) produce cis-dihydrodiols, highlighting divergent enzymatic mechanisms .

Q. How can contradictions in metabolic pathway data between mammalian and microbial models be resolved?

Conflicting data arise from species-specific enzyme systems:

- Mammalian Models: Liver microsomes generate trans-dihydrodiols and epoxides linked to DNA adduct formation .

- Microbial Models: Bacterial dioxygenases (e.g., in Beijerinckia) yield cis-dihydrodiols with (3S,4R) or (1R,2S) configurations, which are less genotoxic .

To reconcile these, use comparative studies with isotopic labeling (e.g., deuterated analogs) and in vitro mutagenicity assays (Ames test) to assess metabolic activation pathways .

Q. What experimental designs are optimal for studying transplacental carcinogenesis induced by this compound?

- Animal Models: Administer the compound to pregnant rodents (e.g., mice) via subcutaneous injection or oral gavage at 10–50 mg/kg doses. Monitor offspring for tumor incidence in lungs, liver, and reproductive organs .

- Biomarkers: Measure urinary metabolites (e.g., glutathione conjugates) and placental transfer using LC-MS/MS .

- Controls: Include sham-treated groups and use 7,12-dimethylbenz[a]anthracene (DMBA) as a positive control for polycyclic aromatic hydrocarbon (PAH)-induced carcinogenesis .

Q. How can researchers differentiate between competing pathways of dihydrodiol epoxide formation?

- Isotopic Tracers: Use ³H- or ¹⁴C-labeled trans-1,2-dihydrodiol to track epoxidation vs. detoxification pathways (e.g., glutathione conjugation) .

- Enzyme Inhibition: Apply cytochrome P-450 inhibitors (e.g., α-naphthoflavone) or epoxide hydrolase inhibitors to isolate metabolic steps .

- In Silico Modeling: Perform molecular docking simulations to predict binding affinities of dihydrodiols with P-450 isoforms (e.g., CYP1A1) .

Methodological Challenges and Solutions

Q. How to address variability in tumor induction efficiency across animal models?

- Strain Selection: Use susceptible rodent strains (e.g., Sprague-Dawley rats) with documented PAH sensitivity .

- Dose Optimization: Conduct dose-response studies (e.g., 5–100 mg/kg) to establish thresholds for tumorigenesis .

- Pathological Analysis: Employ immunohistochemistry (IHC) to detect PAH-DNA adducts (e.g., using anti-benzo[a]pyrene antibodies) .

Q. What strategies improve the detection limit of trans-1,2-dihydrodiol in environmental samples?

- Sample Preconcentration: Use solid-phase extraction (SPE) with C18 cartridges to isolate PAHs from water or soil .

- High-Resolution MS: Apply Orbitrap or Q-TOF systems for sub-ppb quantification .

- Internal Standards: Spike samples with deuterated dibenz[a,h]anthracene-d12 to correct for matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.